(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran derivative characterized by a Z-configured benzylidene group at the C2 position of the dihydrobenzofuran core. The 3,4,5-trimethoxy substitution on the benzylidene moiety and the morpholine-4-carboxylate ester at the C6 position are critical structural features that influence its physicochemical and biological properties.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO8/c1-27-19-11-14(12-20(28-2)22(19)29-3)10-18-21(25)16-5-4-15(13-17(16)32-18)31-23(26)24-6-8-30-9-7-24/h4-5,10-13H,6-9H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAMTMUGFVQIFE-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a trimethoxybenzylidene moiety and a morpholine-4-carboxylate group. Its molecular formula is with a molecular weight of approximately 459.5 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trimethoxybenzylidene moiety is believed to facilitate binding interactions, while the morpholine group may enhance solubility and cellular uptake.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the compound, thereby scavenging free radicals and reducing oxidative stress in cells.
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast and lung cancer cell lines.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antioxidant Activity Assessment : A study comparing various benzofuran derivatives found that those with methoxy substitutions exhibited enhanced antioxidant activity as measured by DPPH radical scavenging assays.
- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) showed that the compound reduced cell viability by inducing apoptosis at concentrations above 10 µM.
- Inflammation Model : In an animal model of arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Moderate antioxidant | Less effective than trimethoxy derivatives |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran | Fewer methoxy groups | Lower anticancer activity | Reduced binding affinity |
| (Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzofuran | Similar structure | High antioxidant & anticancer | Enhanced bioactivity due to trimethoxy substitution |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and computational properties of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate and its analogs, derived from the evidence provided:
Key Observations :
Ester Group Variability :
- The morpholine-4-carboxylate ester introduces a polar, nitrogen-containing heterocycle, likely improving aqueous solubility compared to the cyclohexanecarboxylate analog (438.48 g/mol, ). In contrast, the methanesulfonate ester (406.07 g/mol, ) may increase electrophilicity and reactivity.
Impact of Extended Conjugation :
- The benzofuran-carboxylate analog (615.56 g/mol, ) features an additional benzofuran ring, extending conjugation and possibly altering UV-Vis absorption properties or binding affinity in photodynamic therapies.
Hypothetical Pharmacological Implications :
- The morpholine ester’s polarity may enhance blood-brain barrier penetration compared to the cyclohexane analog.
- The 3,4,5-trimethoxy substitution could improve binding to tubulin or kinase targets, as seen in combretastatin analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?
- Methodology : The synthesis involves a multi-step approach, including:
- Knoevenagel condensation between substituted benzaldehydes and a benzofuran precursor under reflux in dichloromethane or THF .
- Use of morpholine-4-carbonyl chloride for esterification, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization from ethanol/water mixtures .
- Key Parameters :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Condensation | DCM | Piperidine | 40–50°C | 65–75 |
| Esterification | THF | DMAP | 0°C → RT | 50–60 |
Q. How is the stereochemical configuration (Z/E) confirmed for this compound?
- Analytical Techniques :
- NOESY NMR to detect spatial proximity between the benzylidene proton and the benzofuran oxygen .
- X-ray crystallography for unambiguous assignment (if single crystals are obtainable) .
- Data Interpretation : In the (Z)-isomer, characteristic downfield shifts for the benzylidene proton (δ 8.2–8.5 ppm) and coupling constants (J = 12–14 Hz) in -NMR are observed .
Q. What spectroscopic methods are used to validate purity and structural integrity?
- Primary Tools :
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHNO requires m/z 468.1652) .
- - and -NMR for functional group analysis (e.g., morpholine carbonyl at δ 167–169 ppm in -NMR) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., tubulin)?
- Approach :
- Molecular docking (AutoDock Vina) to predict binding modes to tubulin’s colchicine site, focusing on the trimethoxybenzylidene moiety’s hydrophobic interactions .
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
- Key Findings :
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Tubulin | -9.2 | π-Stacking with β-tubulin Tyr202 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Troubleshooting :
- Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., paclitaxel) .
- Solvent consistency : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
- Case Study : Discrepancies in IC values (2–10 μM) may arise from differences in cell passage number or serum-free vs. serum-containing media .
Q. How does the morpholine carboxylate group influence metabolic stability?
- Experimental Design :
- In vitro microsomal assays (human liver microsomes) to track degradation rates (t > 60 min suggests stability) .
- LC-MS/MS to identify metabolites (e.g., hydrolysis of the ester group to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
